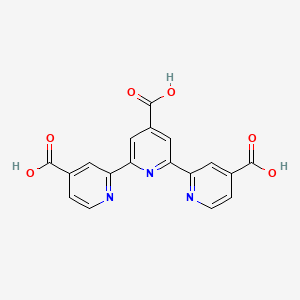

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Overview

Description

[2,2’6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid: is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is mainly used as a ligand in coordination chemistry .

Mechanism of Action

Target of Action

The primary target of 2,2’:6’,2’‘-Terpyridine-4,4’,4’'-tricarboxylic acid is metal ions. It acts as a ligand for metal complexes, playing a crucial role in coordination chemistry and catalytic reactions .

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds. The three nitrogen atoms in the pyridine rings and the carboxyl groups provide coordination sites, allowing the compound to form complexes with metal ions .

Pharmacokinetics

Given its solubility in water and some organic solvents , it can be inferred that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific metal ions it interacts with. For instance, when used as a ligand in the synthesis of uranyl ion complexes, it can influence the properties of the resulting complexes .

Action Environment

The compound is stable under high temperatures , suggesting that it can maintain its action in various environmental conditions. The efficacy of its action may be influenced by factors such as pH and the presence of other ions that could compete for coordination sites.

Biochemical Analysis

Biochemical Properties

[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid plays a crucial role in biochemical reactions due to its strong metal-binding properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper, iron, and zinc, which are essential cofactors for many enzymatic reactions. These interactions can influence the activity of metalloenzymes, either by stabilizing their active forms or by inhibiting their function through competitive binding. The compound’s ability to coordinate with metal centers also makes it useful in the synthesis of chiral derivatives for asymmetric catalysis .

Cellular Effects

The effects of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns. Additionally, its interaction with metal ions can impact cellular redox states and oxidative stress responses, which are critical for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can either activate or inhibit enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Furthermore, the compound can influence gene expression by interacting with metal-responsive elements in the DNA, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain metalloenzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as the tricarboxylic acid cycle and oxidative phosphorylation. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its interaction with metal ions also plays a role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it can be transported into the mitochondria, where it influences mitochondrial function and energy production. The compound’s distribution is also affected by its binding affinity to various biomolecules .

Subcellular Localization

The subcellular localization of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Its presence in the cytoplasm can influence cytosolic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid typically involves the oxidative coupling of pyridines. One efficient method starts with 2-acetylpyridine, which reacts with N,N-dimethylformamide dimethyl acetal to produce an enaminone. This enaminone undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide to form a related 1,5-diketone. This diketone then condenses with ammonium acetate to form the terpyridine structure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings to produce substituted derivatives of terpyridine .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid can undergo oxidation reactions, often facilitated by metal catalysts.

Reduction: This compound can also be reduced, typically using hydrogenation methods.

Substitution: Substitution reactions are common, especially in the presence of halogens or other reactive groups.

Common Reagents and Conditions:

Oxidation: Metal catalysts such as ruthenium or palladium are often used.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Halogenated reagents and bases are commonly used.

Major Products: The major products formed from these reactions include various substituted terpyridine derivatives, which can be further used in coordination chemistry and other applications .

Scientific Research Applications

Chemistry: In chemistry, [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid is widely used as a ligand in coordination chemistry. It forms complexes with most transition metal ions, which are used in various catalytic processes .

Biology: In biological research, this compound is used in the synthesis of chelate complexes with europium (III) and terbium (III), which are employed in protein labeling .

Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer properties. For example, platinum complexes of terpyridine have shown promise in disrupting cancer cell mitophagy pathways .

Industry: In the industrial sector, this compound is used in the manufacture of semiconductors and solar panels. Its functionalized ligands are employed in the oxidation of alcohols and the carbonylation of aromatic compounds .

Comparison with Similar Compounds

2,2’-Bipyridine: Another polypyridine compound used in coordination chemistry.

1,10-Phenanthroline: Similar to terpyridine but forms different structural complexes.

4,4’-Di-tert-butyl-2,2’-dipyridyl: A substituted bipyridine with unique properties.

Biological Activity

Overview

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid , is a heterocyclic compound with significant potential in biological and medicinal chemistry. Its structure features multiple carboxyl groups that enhance its ability to chelate metal ions, influencing various biological processes.

- Molecular Formula : C18H11N3O6

- Molecular Weight : 365.296 g/mol

- CAS Number : 216018-58-5

- Solubility : Soluble in most organic solvents and water.

The biological activity of this compound primarily stems from its ability to act as a ligand for metal ions. The coordination of metal ions through the nitrogen atoms in the pyridine rings and the carboxyl groups allows it to form stable complexes. These metal complexes can modulate cellular functions by affecting signaling pathways and gene expression.

Key Mechanisms:

- Metal Ion Chelation : The compound effectively chelates transition metals, which can influence enzymatic activities and cellular metabolism.

- Cell Signaling Modulation : By interacting with metal ions, it can alter signal transduction pathways that are critical for cell growth and differentiation.

- Gene Expression Regulation : The compound has shown potential in modulating the expression of genes involved in various metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Its effectiveness is attributed to its ability to disrupt metal-dependent enzymes essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 mg/dL |

| Escherichia coli | < 0.25 mg/dL |

| Pseudomonas aeruginosa | < 0.125 mg/dL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cells. Preliminary results indicate that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| Normal fibroblasts | >50 |

Case Studies

-

Study on Metal Complexes :

A study investigated the effects of metal complexes formed with this compound on Escherichia coli. The results indicated that these complexes significantly inhibited bacterial growth by disrupting essential cellular processes, demonstrating the potential for developing new antibacterial therapies. -

Anticancer Research :

In vitro studies showed that the compound selectively induces apoptosis in cancer cells through the activation of caspase pathways while having minimal effects on normal cells. This selectivity suggests its potential as a therapeutic agent in oncology. -

Enzyme Inhibition Studies :

Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, such as metalloproteinases, which are crucial for tumor progression and metastasis.

Properties

IUPAC Name |

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXWAWVRPLVLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459647 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216018-58-5 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid contribute to the performance of ruthenium-based dyes in DSSCs?

A: [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid serves as an anchoring group within ruthenium polypyridyl complexes used as photosensitizers in DSSCs [, , , ]. Its carboxylic acid groups bind strongly to the surface of titanium dioxide (TiO2), a common semiconductor material in DSSCs, enabling efficient electron injection from the excited dye molecule into the TiO2 conduction band. This process is crucial for generating electrical current within the solar cell.

Q2: Are there different ruthenium complexes incorporating [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, and how do they compare in terms of DSSC performance?

A: Yes, researchers have synthesized various ruthenium complexes with [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid and different ancillary ligands to optimize DSSC performance. For example, the commonly used N719 dye (cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)-ruthenium(II)bis-tetrabutylammonium) and the Black Dye (tris(isothiocyanato)-ruthenium(II)-2,2′:6′,2′′-terpyridine-4,4′,4′′- tricarboxylic acid, tris-tertrabutylammonium salt) both utilize this ligand but exhibit different electron recombination dynamics with the oxidized electrolyte, impacting overall efficiency []. Additionally, studies comparing complexes containing [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid with those containing 2,2'-bipyridine-4,4'-dicarboxylic acid have shown differences in their electrochemical behavior, highlighting the impact of ligand structure on the dye's properties [].

Q3: How does the choice of electrolyte affect the performance of DSSCs using ruthenium complexes with [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid?

A: The electrolyte plays a crucial role in DSSC performance. Research has demonstrated that using cobalt-based redox mediators like [Co(bpy)3]3+/2+ and [Co(ddpd)2]3+/2+ (bpy = 2,2′-bipyridine; ddpd = N,N'-dimethyl-N,N'-dipyridin-2-yl-pyridine-2,6-diamine) can lead to different electron transfer kinetics compared to the traditional I3–/I– electrolyte system [, ]. This difference arises from the electronic properties of the ligands within the cobalt complexes, impacting the recombination rate of electrons at the TiO2 surface and ultimately influencing the overall efficiency of the DSSC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.